N-Stearylbiguanide

Description

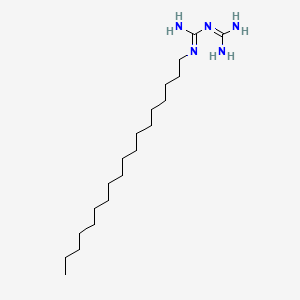

N-Stearylbiguanide is a synthetic biguanide derivative characterized by a stearyl (C₁₈ alkyl) group attached to the biguanide core. The biguanide moiety consists of two guanidine units linked by a central nitrogen atom, forming a conjugated system with strong hydrogen-bonding and metal-chelating capabilities.

Properties

CAS No. |

45290-54-8 |

|---|---|

Molecular Formula |

C20H43N5 |

Molecular Weight |

353.6 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-octadecylguanidine |

InChI |

InChI=1S/C20H43N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)25-19(21)22/h2-18H2,1H3,(H6,21,22,23,24,25) |

InChI Key |

MNWJUMZPXYLPGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN=C(N)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Stearylbiguanide can be synthesized through the reaction of stearyl amine with cyanoguanidine under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Stearylbiguanide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound hydride.

Scientific Research Applications

N-Stearylbiguanide has a wide range of applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

Biology: It is used in the study of cell membranes due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions.

Industry: It is used in the formulation of antimicrobial agents and disinfectants due to its ability to disrupt microbial cell membranes.

Mechanism of Action

The mechanism of action of N-Stearylbiguanide involves its interaction with cell membranes. The stearyl group allows the compound to insert into the lipid bilayer, while the biguanide moiety interacts with the polar head groups of the lipids. This interaction disrupts the integrity of the cell membrane, leading to cell lysis. Additionally, this compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Stearylbiguanide with structurally related compounds, including P-nitrophenylbiguanide (CID 20322) and common biguanides like metformin and chlorhexidine :

| Compound | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | C₁₉H₄₁N₅ | Stearyl (C₁₈ alkyl) | ~363.56 | High lipophilicity, low water solubility |

| P-nitrophenylbiguanide | C₈H₁₀N₆O₂ | 4-Nitrophenyl | 222.21 | Electron-withdrawing nitro group, polar |

| Metformin | C₄H₁₁N₅ | Dimethyl | 129.16 | Hydrophilic, high water solubility |

| Chlorhexidine | C₂₂H₃₀Cl₂N₁₀ | Chlorophenyl, hexane | 505.45 | Amphiphilic, broad-spectrum antiseptic |

Key Observations :

- The stearyl group in this compound drastically increases hydrophobicity compared to polar derivatives like P-nitrophenylbiguanide or hydrophilic metformin .

- Unlike chlorhexidine, which has dual chlorophenyl and hexane moieties for balanced amphiphilicity, this compound’s long alkyl chain may limit solubility but enhance interactions with lipid bilayers .

Yield and Selectivity :

- Cyanamide-based methods (e.g., using N1-cyano-S-methylisothiourea) achieve high yields (>80%) for substituted biguanides but require multi-step purification .

- Stearoylation reactions (as in N-stearoylamino acids) typically yield 70–90% products, suggesting similar efficiency for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.